molecular formula C6H6FN3O2 B1178755 (1-6)-mannopyranan sulfate CAS No. 136331-89-0

(1-6)-mannopyranan sulfate

Cat. No.: B1178755
CAS No.: 136331-89-0
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Description

(1-6)-mannopyranan sulfate (CAS 136331-89-0) is a synthetically produced, stereoregular polysaccharide with significant demonstrated value in antiviral research. It is synthesized via ring-opening polymerization of a 1,6-anhydromannose derivative, followed by sulfation to achieve a defined molecular structure . This compound has been extensively investigated for its potent ability to inhibit the cytopathic effects of Human Immunodeficiency Virus (HIV) in vitro . Studies using MT-4 cells (an HTLV-I-carrying CD-4 positive cell line) have shown that this compound with a degree of substitution between 1.19 and 1.83 can effectively protect cells from HIV destruction at concentrations greater than 3.3 µg/mL . The primary mechanism of action is believed to involve the selective binding of the sulfated polysaccharide to HIV surface glycoproteins, thereby interfering with viral attachment and entry into host cells . Research into structurally related sulfated polysaccharides, such as synthetic galactomannans, confirms that this class of compounds interacts strongly with viral proteins and holds promise as a source of new antiviral agents . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136331-89-0

Molecular Formula

C6H6FN3O2

Synonyms

(1-6)-mannopyranan sulfate

Origin of Product

United States

Advanced Synthetic Methodologies for 1 6 Mannopyranan Sulfate

Regio- and Stereocontrolled Polymerization Techniques

Ring-Opening Polymerization of Anhydromannose Derivatives

A prominent and effective method for synthesizing stereoregular (1-6)-α-D-mannopyranan is the ring-opening polymerization of 1,6-anhydromannose derivatives. nih.gov This technique allows for the creation of multiple glycosidic bonds in a single, controlled chemical reaction. nih.gov The process typically involves the use of a protected anhydromannose monomer, which upon polymerization, yields a high molecular weight mannan (B1593421) with the desired α-(1-6) linkages. nih.govnii.ac.jp

A key aspect of this methodology is the use of specific catalysts to promote the polymerization. Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been identified as optimal catalysts, leading to selective and high-yielding polymerizations. nih.govtsri.or.th The choice of protecting groups on the anhydromannose monomer is also critical for achieving stereoregularity. nii.ac.jp For instance, the polymerization of 3,4-O-benzyl-β-D-mannopyranose 1,2,6-orthoesters has been shown to produce α-(1-6) mannopyranan with a defined degree of polymerization. nih.gov Characterization by techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy is used to confirm the identity and purity of the resulting α-(1-6) mannopyranan. nih.gov

Controlled Glycosylation Strategies for (1-6)-Linkage Formation

Controlled glycosylation strategies offer an alternative route to construct the (1-6)-mannopyranan backbone. These methods involve the stepwise or convergent assembly of mannose building blocks to form the desired oligosaccharide or polysaccharide chain. While not as rapid as polymerization for creating high molecular weight polymers, glycosylation strategies provide precise control over the sequence and linkage of the sugar units.

These strategies often rely on the use of suitably protected mannosyl donors and acceptors. The protecting groups are strategically chosen to direct the formation of the α-(1-6) glycosidic bond. The activation of the donor, often a thioglycoside or a trichloroacetimidate, in the presence of an acceptor with a free 6-hydroxyl group, leads to the formation of the desired linkage. This approach is particularly useful for the synthesis of well-defined oligosaccharides that can be used to probe the specific interactions of (1-6)-mannopyranan sulfate (B86663) with biological targets.

Detailed Sulfation Protocols and Reagents for Specific Sulfation Patterns

The introduction of sulfate groups onto the mannopyranan backbone is a critical step that imparts the molecule with its characteristic biological activities. The degree and pattern of sulfation significantly influence these properties. Therefore, detailed and controlled sulfation protocols are essential.

Application of Sulfur Trioxide-Pyridine Complex and Piperidine-N-Sulfonic Acid

A widely used and effective reagent for the sulfation of polysaccharides is the sulfur trioxide-pyridine complex (SO₃·Py). nih.govresearchgate.netmdpi.com This reagent is favored for its ability to introduce sulfate groups onto the hydroxyls of the mannopyranan chain under relatively mild conditions. nih.gov The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of solvent can influence the degree of sulfation and the molecular weight of the final product. researchgate.net To enhance the reaction rate and minimize undesired depolymerization of the polysaccharide, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be added. nih.govifremer.fr

Another reagent employed for the sulfation of (1-6)-mannopyranan is piperidine-N-sulfonic acid. nih.gov NMR analysis of mannopyranan sulfated with this reagent has indicated that the reactivity of the hydroxyl groups follows the order of 3-OH > 2-OH >> 4-OH, providing insight into the resulting sulfation pattern. nih.gov

The following table summarizes common sulfating agents and their applications:

Sulfating AgentCatalyst/SolventKey Features
Sulfur Trioxide-Pyridine Complex (SO₃·Py)DMAP / DMF, DMSOEfficient and widely used for polysaccharide sulfation. nih.govresearchgate.netifremer.fr Reaction conditions can be tuned to control the degree of sulfation.
Piperidine-N-Sulfonic Acid-Provides a specific sulfation pattern with reactivity at 3-OH > 2-OH >> 4-OH. nih.gov
Sulfur Trioxide-Trimethylamine Complex (SO₃·Me₃N)-An alternative to SO₃·Py, where trimethylamine (B31210) is a stronger base. nih.gov
Sulfur Trioxide-N,N'-Dimethylformamide Complex (SO₃·DMF)-Another sulfur trioxide complex used for sulfation. nih.gov

Post-Polymerization Sulfation Techniques

Sulfation is typically performed as a post-polymerization modification. ifremer.fr This approach involves first synthesizing the (1-6)-mannopyranan backbone and then introducing the sulfate groups in a subsequent step. This strategy allows for better control over the molecular weight and structure of the polysaccharide before the sulfation reaction.

The process often involves dissolving the synthesized mannopyranan in a suitable solvent system. ifremer.fr In some cases, to improve solubility in organic solvents like DMF, an ion-exchange step is performed to convert the polysaccharide into a pyridinium (B92312) salt form prior to sulfation. ifremer.fr However, methods using ionic liquids as reaction media have been developed to allow for a one-step, homogeneous sulfation process without this pre-treatment. ifremer.fr The sulfated product is then typically purified by dialysis to remove excess reagents and byproducts. mdpi.com

Synthesis of Analogues and Derivatives for Structure-Function Probing

To understand the relationship between the structure of (1-6)-mannopyranan sulfate and its biological activity, the synthesis of analogues and derivatives is crucial. These modified structures allow researchers to investigate the importance of specific features, such as the degree of sulfation, the sulfation pattern, and the presence of other functional groups.

The synthesis of analogues can involve variations in the sulfation process to achieve different degrees of substitution. nih.gov For example, by controlling the molar ratio of the sulfating agent to the sugar unit, as well as reaction time and temperature, mannopyranan sulfates with varying degrees of sulfation can be produced. nih.govresearchgate.net

Furthermore, derivatives can be synthesized by introducing different functional groups onto the mannopyranan backbone before or after sulfation. This can include the attachment of alkyl chains or other moieties to probe their influence on the molecule's properties. The synthesis of these analogues provides valuable tools for elucidating the mechanism of action of this compound and for the rational design of new compounds with enhanced or specific biological activities.

Strategies for Controlled Molecular Weight and Degree of Sulfation in Synthesis

The therapeutic potential and biological activity of this compound are intrinsically linked to its structural characteristics, namely its molecular weight and degree of sulfation. Consequently, the development of synthetic methodologies that allow for precise control over these parameters is of paramount importance. Researchers have explored various strategies, primarily focusing on the polymerization of the mannan backbone and the subsequent sulfation process.

A principal method for constructing the (1→6)-α-D-mannopyranan backbone is through the ring-opening polymerization of anhydro sugar derivatives. nii.ac.jpresearchgate.net This approach offers a pathway to control the molecular weight of the resulting polysaccharide. The choice of initiator and the monomer-to-initiator ratio are critical factors in dictating the polymer chain length. For instance, cationic ring-opening polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose, a related system, using initiators like boron trifluoride etherate (BF₃·OEt₂) has been shown to yield polymers where the molecular weight can be influenced by the reaction conditions. researchgate.net

One reported synthesis of a (1→6)-mannopyranan analogue involves the regio- and stereocontrolled polymerization of a mannosyl tricyclic orthoester. psu.ac.th Following the polymerization and deprotection steps, the resulting mannopyranan is subjected to sulfation. psu.ac.th

The degree of sulfation is a crucial determinant of the biological activity of sulfated polysaccharides. A common and effective method for the sulfation of polysaccharides, including (1-6)-mannopyranan, is the use of the sulfur trioxide-pyridine complex (SO₃·py) in an aprotic solvent such as dimethylformamide (DMF). psu.ac.thnih.gov The extent of sulfation can be meticulously controlled by adjusting the molar ratio of the sulfating agent to the repeating units of the polysaccharide. nih.gov

For other polysaccharides like hyaluronic acid, a clear relationship has been demonstrated between the molar equivalents of the sulfur trioxide pyridine (B92270) complex and the resulting degree of sulfation. nih.gov This principle is applicable to the synthesis of this compound. By systematically varying the amount of the SO₃·py complex, a series of this compound derivatives with different degrees of sulfation can be produced. For example, using a 1:1 molar ratio of the sulfating agent to the monosaccharide unit might result in a low degree of sulfation, while increasing this ratio to 5:1 or higher would lead to a more heavily sulfated polymer. nih.gov

The selection of the sulfating agent and solvent system also plays a role in controlling the sulfation outcome. Complexes such as SO₃-DMF are known to be potent sulfating agents that can lead to a high degree of sulfation. diva-portal.org The reaction temperature and duration are additional parameters that can be fine-tuned to achieve the desired level of sulfation.

Below are data tables summarizing the strategies for controlling molecular weight and the degree of sulfation based on synthetic approaches for polysaccharides.

Table 1: Strategies for Controlled Molecular Weight in Polysaccharide Synthesis

Polymerization MethodMonomer ExampleInitiator/CatalystKey Control ParameterOutcome
Cationic Ring-Opening Polymerization1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranoseBF₃·OEt₂Monomer-to-initiator ratioControl over polymer molecular weight researchgate.net
Ring-Opening PolymerizationMannosyl tricyclic orthoesterNot specifiedPolymerization conditionsSynthesis of α(1→6)mannopyranan backbone psu.ac.th

Table 2: Strategies for Controlled Degree of Sulfation

PolysaccharideSulfating AgentSolventKey Control ParameterOutcome
(1-6)-MannopyrananSulfur trioxide-pyridine complexDimethylformamide (DMF)Molar ratio of sulfating agent to mannan repeating unitControlled degree of sulfation psu.ac.th
Hyaluronic AcidSulfur trioxide-pyridine complexDimethylformamide (DMF)Molar ratio of SO₃·py to HA repeating unit (e.g., 1:1, 2:1, 5:1, 8:1)Varying degrees of sulfation (s-HA-1 to s-HA-4) nih.gov
Polysaccharides (General)SO₃-DMF complexPolar aprotic solventsChoice of sulfating agentHigh degree of sulfation diva-portal.org
Polysaccharides (General)SO₃-pyridine complexPolar aprotic solventsChoice of sulfating agentLow to moderate degree of sulfation diva-portal.org

Sophisticated Structural Elucidation and Characterization of 1 6 Mannopyranan Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (1-6)-mannopyranan sulfate (B86663), providing insights into its monomeric composition, linkage patterns, and the positioning of sulfate substituents. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer initial, yet crucial, information regarding the structure of (1-6)-mannopyranan sulfate. The anomeric region of the ¹H NMR spectrum (typically δ 4.4–5.5 ppm) is particularly diagnostic for the configuration of the glycosidic linkages. unimo.it For instance, the presence of signals around δ 5.0 ppm can be indicative of α-linked mannose residues. researchgate.net The absence of signals in the δ 4.4-4.8 ppm range can confirm the lack of β-configurations. researchgate.net

¹³C NMR spectroscopy complements the proton data, with the anomeric carbon signals (δ 98-103 ppm) also providing information on the linkage type. researchgate.net Glycosylation causes a significant downfield shift (4–10 ppm) for the carbons involved in the linkage. unimo.it The position of sulfate groups can also be inferred from ¹³C NMR data. Sulfation induces a downfield shift in the signal of the carbon atom to which it is attached and can also influence the chemical shifts of adjacent carbons. bioline.org.br For example, in a study of konjac glucomannan (B13761562) sulfate, a peak at 66.8 ppm was assigned to a sulfated C-6 (C-6s), indicating substitution at this position. bioline.org.br

A comparison of the NMR spectra of the native and desulfated polysaccharide is a powerful strategy to pinpoint the location of sulfate esters. conicet.gov.arunesp.br The disappearance or shift of specific signals upon desulfation provides direct evidence for the original site of sulfation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (1-6)-Mannopyranan Derivatives This table is a generalized representation based on typical chemical shift ranges reported in the literature.

NucleusAssignmentTypical Chemical Shift (ppm)Reference
¹HAnomeric (α-linkage)~5.0 - 5.6 researchgate.netresearchgate.net
Ring Protons~3.4 - 4.2 unimo.it
¹³CAnomeric (α-linkage)~97 - 103 researchgate.net
Ring Carbons~60 - 80 bioline.org.br
Sulfated C-6~66 - 68 bioline.org.br

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous structural assignment of this compound. researchgate.net These techniques reveal correlations between different nuclei, allowing for the assembly of the full molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the proton spin systems within each mannose residue, confirming their identity and ring structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. nih.gov It provides a clear picture of which proton is attached to which carbon, greatly simplifying the assignment of the complex ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to determining the glycosidic linkage positions. It detects longer-range correlations between protons and carbons (typically over two or three bonds). rsc.org By observing a correlation between the anomeric proton of one mannose residue and the carbon at the linkage position of the adjacent residue, the (1→6) linkage can be definitively confirmed. rsc.org

Together, these 2D NMR techniques provide a comprehensive dataset that allows for the sequential assignment of all proton and carbon signals, the confirmation of the (1→6) glycosidic linkage, and the precise localization of sulfate groups along the polysaccharide backbone. researchgate.net

Infrared (IR) Spectroscopy for Sulfate Group Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of sulfate groups in this compound. researchgate.net The absorption of infrared radiation by the molecule causes vibrations of its chemical bonds, and the resulting spectrum displays characteristic bands corresponding to specific functional groups.

The presence of sulfate esters is confirmed by strong absorption bands in two main regions:

An intense band around 1210-1260 cm⁻¹ is attributed to the asymmetric stretching vibration of the S=O bond in the sulfate group. tandfonline.comaimspress.commdpi.com

A band in the region of 820-850 cm⁻¹ corresponds to the C-O-S stretching vibration, which is also characteristic of a sulfate group attached to a pyranose ring. tandfonline.comaimspress.com

The intensity of these bands can provide a qualitative indication of the degree of sulfation. sdu.dk While IR spectroscopy is excellent for confirming the presence of sulfate groups, it is generally less precise than NMR for determining their exact location on the mannose ring. mdpi.com

Table 2: Characteristic IR Absorption Bands for Sulfated Polysaccharides

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3400O-H stretchingHydroxyl groups nih.gov
~2920C-H stretchingPyranoid ring aimspress.com
~1210-1260S=O asymmetric stretchingSulfate ester tandfonline.commdpi.com
~820-850C-O-S stretchingSulfate ester aimspress.com

Methylation Analysis and Linkage Determination

Methylation analysis is a classic chemical method used to determine the glycosidic linkages in polysaccharides. mdpi.com This technique involves a series of chemical reactions:

Permethylation : All free hydroxyl groups in the this compound are converted to methyl ethers.

Hydrolysis : The permethylated polysaccharide is then hydrolyzed to break the glycosidic bonds, yielding partially methylated monosaccharides.

Reduction and Acetylation : The resulting monosaccharides are reduced to their corresponding alditols and then acetylated to form partially methylated alditol acetates (PMAAs).

GC-MS Analysis : The PMAA derivatives are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). mdpi.com

The positions of the original glycosidic linkages and any branching points are determined by identifying which hydroxyl groups were not methylated (and are now acetylated). For a linear (1→6)-linked mannopyranan, the primary products would be 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-mannitol. The presence of sulfate groups can complicate this analysis, as they can inhibit methylation. Therefore, comparing the methylation analysis of the native sulfated polysaccharide with that of its desulfated counterpart is often necessary to accurately locate both the glycosidic linkages and the positions of sulfation. unesp.brmdpi.com

Advanced Chromatographic and Electrophoretic Techniques for Purity and Molecular Weight Distribution

The purity and molecular weight distribution of this compound are critical parameters that influence its physicochemical and biological properties. High-performance size-exclusion chromatography (HPSEC) or gel permeation chromatography (GPC) is a widely used technique for this purpose. mdpi.com

In HPSEC, a solution of the polysaccharide is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute faster, while smaller molecules can enter the pores and have a longer retention time. By calibrating the column with standards of known molecular weights, the average molecular weight (Mw) and the polydispersity index (PDI) of the this compound sample can be determined. irb.hr A narrow PDI indicates a more homogeneous sample in terms of molecular size.

Anion-exchange chromatography can also be employed to purify and fractionate the sulfated polysaccharide based on the negative charge imparted by the sulfate groups. mdpi.com Capillary electrophoresis (CE) is another high-resolution technique that can be used to assess the purity and heterogeneity of sulfated polysaccharides, separating molecules based on their charge-to-mass ratio.

Spectroscopic Methods for Sulfate Content Quantification

Quantifying the sulfate content is essential for characterizing this compound. Several methods are available, with turbidimetric and colorimetric assays being common.

The barium chloride-gelatin method is a widely used turbidimetric assay. nih.govusp.br In this method, the polysaccharide is first hydrolyzed to liberate the sulfate ions. These ions then react with barium chloride to form a fine precipitate of barium sulfate. The turbidity of the resulting suspension, which is proportional to the sulfate concentration, is measured spectrophotometrically. nih.govscielo.br

Colorimetric methods, such as those using dyes like Azure A, can also be employed. nih.gov These dyes bind to the sulfate groups on the polysaccharide, and the resulting change in color or absorbance is measured to determine the sulfate content. nih.gov

More recently, an imidazole-assisted ¹H-NMR assay has been developed for the quantification of sulfate content in polysaccharides. jst.go.jp This method relies on the formation of a 1:1 complex between imidazole (B134444) and the sulfate groups, which can be monitored and quantified by ¹H-NMR spectroscopy. jst.go.jp

Mechanistic Investigations of Biological Activities of 1 6 Mannopyranan Sulfate

Molecular Mechanisms of Anti-Viral Activity

(1-6)-Mannopyranan sulfate (B86663) demonstrates notable anti-viral properties, particularly through its interference with the initial stages of viral infection. The mechanisms behind this activity are multifaceted and involve direct interactions with viral components and mimicry of endogenous molecules.

Interactions with Viral Surface Proteins (e.g., HIV gp120)

A primary mechanism of the anti-viral action of (1-6)-mannopyranan sulfate involves its direct interaction with viral surface proteins, a critical step for viral entry into host cells. In the case of the Human Immunodeficiency Virus (HIV), the envelope glycoprotein (B1211001) gp120 is essential for the virus to attach to host cells. nih.govfrontiersin.org this compound has been shown to effectively inhibit HIV-induced cytopathic effects. nih.gov This inhibition is attributed to the binding of the sulfated mannopyranan to the gp120 protein. nih.gov This interaction can block the subsequent binding of gp120 to its cellular receptors, CD4 and a coreceptor (either CCR5 or CXCR4), which is a prerequisite for viral entry. nih.govfrontiersin.org The binding of this compound to gp120 is thought to be selective, as suggested by its adsorption on concanavalin (B7782731) A. nih.gov

The degree of sulfation of the mannopyranan molecule plays a crucial role in its anti-HIV activity. Studies have indicated that mannopyranan sulfates with a degree of substitution ranging from 1.19 to 1.83 are particularly effective at inhibiting the cytopathic effects of HIV. nih.gov

Role of Electrostatic Interactions in Viral Entry Inhibition

The inhibition of viral entry by this compound is largely mediated by electrostatic interactions. The sulfate groups on the mannopyranan backbone confer a strong negative charge to the molecule. Viral surface proteins, including HIV's gp120, often possess positively charged domains that are crucial for their interaction with host cell receptors. besjournal.com

The negatively charged this compound can electrostatically interact with these positively charged regions on the viral glycoproteins. nih.gov This binding can create a molecular shield around the virus, sterically hindering its attachment to the host cell surface and thereby preventing the initial step of infection. nih.gov This mechanism is not exclusive to HIV and is a common strategy employed by various sulfated polysaccharides to inhibit a broad range of viruses.

Comparisons with Heparan Sulfate Mimicry in Anti-Viral Action

The anti-viral mechanism of this compound bears a striking resemblance to that of heparan sulfate mimics. Heparan sulfate proteoglycans (HSPGs) are present on the surface of most mammalian cells and are exploited by numerous viruses as initial attachment receptors. besjournal.comnih.govfrontiersin.orgnih.gov Viruses, including HIV, bind to the negatively charged heparan sulfate chains, which facilitates their concentration on the cell surface and subsequent interaction with specific entry receptors. frontiersin.orgnih.govnih.gov

This compound, with its sulfated polysaccharide structure, effectively acts as a soluble mimic of heparan sulfate. frontiersin.org By competing with cell surface HSPGs for binding to viral surface proteins, it can prevent the virus from attaching to the host cell. frontiersin.orgfrontiersin.org This competitive inhibition is a key aspect of its broad-spectrum antiviral potential. Synthetic heparan sulfate mimics have demonstrated antiviral effects against a variety of viruses by acting as decoys and blocking viral attachment. nih.govfrontiersin.orgcsic.es

Cellular Proliferation and Differentiation Modulation

Beyond its anti-viral properties, this compound also exhibits significant effects on cellular processes such as proliferation and differentiation. These effects are often mediated through its interactions with growth factors and their receptors.

Influence on Fibroblast Proliferation and Morphological Changes (e.g., 3T3-L1 cells)

This compound has been shown to influence the proliferation of fibroblasts, such as the 3T3-L1 cell line. dntb.gov.uaresearchgate.net 3T3-L1 cells are preadipocytes that can differentiate into adipocyte-like cells and are a common model for studying fibroblast biology. cytion.comcdc.gov The proliferation of these cells can be stimulated by various growth factors.

Studies have demonstrated that this compound can modulate the proliferative response of 3T3-L1 fibroblasts to certain stimuli. The specific effects can depend on the concentration of the mannopyranan sulfate and the presence of other signaling molecules.

Mechanistic Interplay with Growth Factors (e.g., Acidic Fibroblast Growth Factor - aFGF)

The modulatory effects of this compound on cellular proliferation are closely linked to its interplay with growth factors, particularly acidic fibroblast growth factor (aFGF), also known as FGF-1. rmbio.com aFGF is a potent mitogen that stimulates the proliferation and differentiation of various cell types, including fibroblasts. rmbio.comescholarship.orgmdpi.com

The interaction between aFGF and its cell surface receptors (FGFRs) is critically dependent on the presence of heparan sulfate as a cofactor. mdpi.comnih.gov Heparan sulfate facilitates the binding of aFGF to its receptor and promotes the formation of a stable signaling complex, which is necessary for receptor dimerization and activation. nih.gov

This compound, by virtue of its structural similarity to heparan sulfate, can also interact with aFGF. This interaction can have a potentiating effect on the activity of aFGF, enhancing its ability to stimulate fibroblast proliferation. dntb.gov.uaresearchgate.net The sulfated mannopyranan can effectively substitute for heparan sulfate in promoting the formation of the aFGF-FGFR signaling complex.

Table 1: Summary of Mechanistic Investigations of this compound

Biological Activity Mechanism Key Interacting Molecules Cellular Model
Anti-Viral Activity Inhibition of viral entry HIV gp120 -
Electrostatic interactions Viral surface proteins -
Heparan sulfate mimicry Viral surface proteins -
Cellular Modulation Modulation of proliferation Acidic Fibroblast Growth Factor (aFGF) 3T3-L1 fibroblasts
Morphological changes - 3T3-L1 fibroblasts
Interplay with growth factors aFGF, FGF receptors (FGFRs) -

Impact of Sulfation Degree and Molecular Weight on Cellular Responses

The biological activities of sulfated polysaccharides, including this compound, are intrinsically linked to their physicochemical properties, primarily their degree of sulfation (DS) and molecular weight (MW). These two parameters collectively dictate the molecule's charge density, conformation, and steric properties, which in turn govern its interactions with cell surface receptors, growth factors, and other proteins.

Degree of Sulfation (DS): The DS refers to the average number of sulfate groups per monosaccharide unit. A higher DS imparts a greater negative charge to the polysaccharide chain. This increased anionic nature enhances electrostatic interactions with positively charged domains on proteins, such as growth factors and cell adhesion molecules. Research indicates that a higher degree of sulfation often correlates with increased biological activity, such as immunomodulatory and anti-inflammatory effects. The dense negative charge can facilitate binding to cell surface receptors, initiating or modulating signaling cascades. However, the relationship is not always linear, as an excessively high DS can sometimes lead to non-specific binding or steric hindrance, potentially reducing activity.

Molecular Weight (MW): The MW, or chain length, of this compound is another critical determinant of its cellular effects. Higher MW polysaccharides may possess more binding sites, allowing for multivalent interactions that can effectively cluster receptors on the cell surface, a crucial step in activating certain signaling pathways. Conversely, lower MW fragments may exhibit enhanced tissue penetration and bioavailability. Some studies have shown that lower MW sulfated polysaccharides have greater antioxidant activity due to better accessibility to free radicals. The optimal MW for a specific biological response is often a balance between having sufficient chain length for effective receptor engagement and being small enough for efficient transport and interaction.

Table 1: Influence of Molecular Weight and Sulfation Degree on Cellular Responses of Sulfated Polysaccharides

Polysaccharide Source Molecular Weight (MW) Degree of Sulfation (DS) Cellular Response Reference Finding
Hypsizigus marmoreus Lower MW than native form 0.11 to 1.06 Enhanced inhibition of cancer cell growth; Increased NO and cytokine release Sulfated polysaccharides showed up to a 34% enhancement in inhibitory activity toward cancer cell growth compared to the native polysaccharide. They also increased nitric oxide (NO) and cytokine (IL-1β and TNF-α) release to levels comparable to lipopolysaccharide (LPS).
Ulva pertusa High MW High Higher anticoagulant activity High-MW sulfated polysaccharides with high sulfate content showed higher anticoagulant activities than their low-MW, low-sulfate counterparts.

Immunomodulatory Mechanisms

This compound exerts significant immunomodulatory effects by interacting with various components of the innate and adaptive immune systems. Its actions are primarily mediated through interactions with immune cell receptors and the subsequent modulation of inflammatory signaling pathways.

Molecular Interactions with Immune Cell Receptors and Signaling Pathways

The immunomodulatory activity of this compound begins at the cell surface through its interaction with pattern recognition receptors (PRRs) on immune cells like macrophages, dendritic cells, and lymphocytes. Fungal mannans are known to be recognized by receptors such as Toll-like receptors (TLRs) and C-type lectin receptors (e.g., Dectin-1). The addition of sulfate groups to the mannopyranan backbone can significantly alter these interactions.

Research on other sulfated polysaccharides has shown specific binding to TLR2 and TLR4. It is hypothesized that this compound acts as a pathogen-associated molecular pattern (PAMP) mimic, engaging these receptors. This interaction triggers the recruitment of adaptor proteins, such as MyD88, leading to the activation of downstream signaling cascades. Key pathways activated include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38). Activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators. nih.gov

Modulation of Inflammatory Processes at a Cellular Level (e.g., cytokine modulation, leukocyte interactions)

Following receptor engagement and signal transduction, this compound modulates inflammatory processes at a cellular level in several ways:

Cytokine and Mediator Production: Activated macrophages and other immune cells increase their production and secretion of key inflammatory mediators. This includes pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as nitric oxide (NO). nih.gov These molecules play a central role in orchestrating the immune response, activating other immune cells, and enhancing pathogen clearance.

Leukocyte Interactions: Sulfated polysaccharides can influence the recruitment of leukocytes to sites of inflammation. Like heparan sulfate on endothelial cells, this compound may interact with chemokines, small signaling proteins that direct cell migration. By binding to chemokines, the sulfated mannopyranan can help establish a chemotactic gradient, guiding leukocytes like neutrophils and monocytes to the inflamed tissue. frontiersin.org Furthermore, these polysaccharides can interact with selectins, a family of adhesion molecules on leukocytes and endothelial cells, potentially modulating the initial tethering and rolling of leukocytes along the blood vessel wall, a critical step in extravasation. uea.ac.uknih.gov

Comparative Immunological Profiles with Other Glycosaminoglycans

While this compound is a sulfated polysaccharide, its immunological profile has both similarities and distinctions when compared to endogenous glycosaminoglycans (GAGs) like heparan sulfate (HS) and chondroitin (B13769445) sulfate (CS).

Similarities: Both this compound and sulfated GAGs like HS are highly anionic polymers that can interact with a wide array of proteins, including cytokines, chemokines, and growth factors. nih.govsigmaaldrich.com This shared ability to bind and present these signaling molecules is a common mechanism for modulating immune responses. For example, both can sequester chemokines on cell surfaces to create gradients for leukocyte trafficking. frontiersin.orguea.ac.uk

Differences: The key difference lies in the carbohydrate backbone and the resulting stereochemistry. GAGs like HS are composed of repeating disaccharide units of uronic acid and an amino sugar, whereas this compound is a homopolymer of mannose. sigmaaldrich.com This structural difference leads to distinct three-dimensional shapes and sulfation patterns, which in turn confers specificity for different protein interactions. While HS is a well-established co-receptor for numerous growth factors and cytokines, the full spectrum of protein interactions for this compound is less characterized. Furthermore, as a molecule not typically found in mammals, this compound is more likely to be recognized as a "non-self" molecule by PRRs like TLRs, leading to a more pronounced innate immune activation profile compared to the more regulatory and homeostatic roles of endogenous GAGs.

Enzymatic Interactions and Biotransformation

The biological activity and fate of this compound are influenced by its interactions with various enzymes within the body, particularly sulfotransferases and glycosidases.

Substrate Specificity with Sulfotransferases and Glycosidases

Sulfotransferases: These enzymes are responsible for catalyzing the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as the hydroxyl groups on the mannopyranan backbone. frontiersin.org The sulfation pattern of this compound is determined by the specific sulfotransferases involved in its synthesis. These enzymes exhibit significant substrate specificity, recognizing particular sugar residues and even the sulfation status of adjacent residues. nih.gov The biosynthesis of a specifically patterned this compound would require a unique set of mannan-specific sulfotransferases capable of adding sulfate groups at defined positions (e.g., C-2, C-3, C-4). The substrate specificity of these enzymes is crucial as the precise location of sulfate groups is a key determinant of biological activity. mdpi.comnih.gov

Glycosidases: These enzymes, also known as glycoside hydrolases, are responsible for breaking the glycosidic bonds that link monosaccharides in a polysaccharide chain. The breakdown of the (1-6)-mannopyranan backbone would be catalyzed by specific mannanases (e.g., β-mannanases). lu.se However, the presence of sulfate groups on the mannopyranan chain is expected to significantly impact the activity of these enzymes. The bulky and negatively charged sulfate groups can cause steric hindrance and electrostatic repulsion, preventing the glycosidase from properly binding to its substrate. Therefore, sulfation likely renders the (1-6)-mannopyranan backbone more resistant to degradation by endogenous glycosidases, potentially increasing its biological half-life and prolonging its activity.

Studies on Endogenous Glycosaminoglycan-Modifying Enzymes (e.g., Heparanases)

This compound, as a sulfated polysaccharide, has been investigated for its interaction with endogenous enzymes that modify glycosaminoglycans (GAGs), most notably heparanase. Heparanase is an endo-β-D-glucuronidase that plays a crucial role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs). researchgate.net This enzymatic activity is strongly associated with various pathological processes, including tumor progression and inflammation, making heparanase a significant therapeutic target. researchgate.net

The inhibitory activity of sulfated polysaccharides against heparanase is a well-documented phenomenon. These compounds often act as competitive inhibitors, mimicking the natural substrate, heparan sulfate. The degree of sulfation and the specific arrangement of sulfate groups on the polysaccharide backbone are critical determinants of their inhibitory potency. For instance, the heparan sulfate mimetic PI-88, a complex mixture of sulfated mannose oligosaccharides, is a potent competitive inhibitor of heparanase. mdpi.comnih.gov Studies have shown that the tetra- and pentasaccharide components of PI-88 are particularly effective at inhibiting the enzyme. nih.gov

The mechanism of inhibition by compounds like this compound is believed to involve electrostatic interactions between the negatively charged sulfate groups of the inhibitor and positively charged amino acid residues within the substrate-binding domain of the heparanase enzyme. mdpi.com Computational modeling has revealed that sulfated oligosaccharides can form strong electrostatic bonds with the heparin-binding domains of heparanase, effectively blocking the access of the natural substrate, heparan sulfate, to the active site. mdpi.com

In addition to direct competitive inhibition, some sulfated polysaccharides can also interfere with heparanase activity by other mechanisms. For example, they can prevent the release of HS-bound growth factors from the ECM, thereby modulating downstream signaling pathways involved in angiogenesis and cell proliferation. nih.gov The interaction of this compound with other GAG-modifying enzymes, such as sulfatases, which are responsible for removing sulfate groups from GAG chains, is an area of ongoing research. mdpi.com The structural similarity of this compound to endogenous GAGs suggests that it could potentially interact with a range of enzymes involved in GAG metabolism.

CompoundTypeTarget EnzymeReported Activity
PI-88 Sulfated manno-oligosaccharideHeparanasePotent competitive inhibitor mdpi.com
λ-carrageenan Sulfated galactose polymerHeparanaseSignificant inhibition of ECM breakdown nih.gov
Sulfated Hyaluronan Sulfated hyaluronic acidHeparanaseCompetitive binding and inhibition mdpi.com
JG3 Sulfated oligomannuronateHeparanaseSubstrate-based inhibitor nih.gov

This table summarizes the inhibitory activities of various sulfated polysaccharides against heparanase, providing a comparative context for the potential action of this compound.

Implications for Glycosaminoglycan Biosynthesis and Catabolism Pathways

The introduction of an exogenous sulfated polysaccharide such as this compound into a biological system can have significant implications for the native pathways of glycosaminoglycan (GAG) biosynthesis and catabolism. These pathways are complex and tightly regulated, involving a multitude of enzymes located in the endoplasmic reticulum and Golgi apparatus for synthesis, and in the lysosomes for degradation. semanticscholar.orgnih.gov

Implications for GAG Biosynthesis:

The biosynthesis of GAGs like heparan sulfate (HS) and chondroitin sulfate (CS) is a multi-step process that begins with the formation of a common tetrasaccharide linker attached to a core protein. nih.govresearchgate.net This is followed by the polymerization of repeating disaccharide units and subsequent modifications, including epimerization and sulfation. The sulfation of GAGs is carried out by various sulfotransferases, which transfer sulfate groups from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific positions on the sugar residues. nih.gov

The presence of this compound could potentially interfere with GAG biosynthesis in several ways:

Competition for Sulfotransferases: As a highly sulfated molecule, this compound might act as a competitive substrate or inhibitor for the sulfotransferases involved in GAG biosynthesis. This could lead to the production of undersulfated GAG chains, altering their structure and biological function. nih.gov

Alteration of Enzyme Expression: Cellular responses to the presence of exogenous sulfated polysaccharides could involve changes in the expression levels of genes encoding GAG biosynthetic enzymes. semanticscholar.org

Disruption of the Golgi Environment: The transport and high concentration of this compound within the Golgi apparatus could potentially alter the local ionic environment, affecting the optimal activity of the resident biosynthetic enzymes.

Implications for GAG Catabolism:

The catabolism of GAGs occurs primarily in the lysosomes, where a series of specific hydrolases, including glycosidases and sulfatases, sequentially degrade the polysaccharide chains. nih.gov Deficiencies in these enzymes lead to lysosomal storage disorders known as mucopolysaccharidoses. nih.gov

This compound may impact GAG catabolism through the following mechanisms:

Inhibition of Lysosomal Hydrolases: The structural similarity of this compound to endogenous GAGs could allow it to bind to and inhibit the activity of the lysosomal enzymes responsible for GAG degradation. This could lead to an accumulation of partially degraded GAGs, mimicking the biochemical phenotype of a mucopolysaccharidosis.

Lysosomal Overload: The uptake and accumulation of this compound within lysosomes could physically impair the function of these organelles, leading to a more general disruption of cellular catabolic processes.

Pathway StepKey EnzymesPotential Implication of this compound
GAG Chain Initiation Xylosyltransferases, GalactosyltransferasesUnlikely to be directly affected
GAG Chain Elongation EXT family (for HS), Chondroitin synthases (for CS)Potential indirect effects due to altered Golgi environment
GAG Chain Sulfation Sulfotransferases (e.g., NDSTs, HS6STs)Competitive inhibition, leading to undersulfated GAGs nih.gov
GAG Chain Degradation Lysosomal hydrolases (e.g., iduronate sulfatase)Competitive inhibition, leading to GAG accumulation nih.gov

This table outlines the key stages of GAG metabolism and the potential points of interference by this compound.

Structure Activity Relationship Sar Studies for 1 6 Mannopyranan Sulfate

Correlation of Sulfation Degree and Position with Mechanistic Biological Potency

The degree of sulfation (DS), which represents the average number of sulfate (B86663) groups per monosaccharide unit, is a critical determinant of the biological potency of (1-6)-mannopyranan sulfate. Research has consistently shown that a specific range of sulfation is necessary for optimal activity. For instance, in the context of anti-HIV activity, this compound with a degree of substitution between 1.19 and 1.83 demonstrated effective inhibition of HIV-induced cytopathic effects nih.gov. This suggests that both an insufficient and an excessive number of sulfate groups can be detrimental to its biological function. The degree of sulfation has also been identified as a significant factor in the proliferation of 3T3-L1 cells scispace.com. In a broader context, the sulfate content of various sulfated polysaccharides has been positively correlated with their antioxidant activities nih.gov.

The position of the sulfate groups on the mannopyranan ring also plays a crucial role. The reactivity of the hydroxyl groups on the mannose unit dictates the substitution pattern during sulfation. For (1-6)-alpha-D-mannopyranan, the order of reactivity for sulfation is 3-OH > 2-OH >> 4-OH nih.gov. This preferential sulfation at the C-2 and C-3 positions likely creates a specific charge distribution on the polysaccharide backbone that is essential for its interaction with biological targets, such as viral proteins or growth factors nih.gov. The specific positioning of sulfate groups can influence the binding affinity and specificity to various biologically active proteins, thereby modulating activities like anticoagulation nih.gov.

PropertyObservationImplication for Biological PotencySource
Degree of Sulfation (DS) Effective anti-HIV activity observed with a DS of 1.19-1.83.An optimal density of negative charges is required for potent bioactivity. nih.gov
Degree of Sulfation (DS) Higher sulfate content in some polysaccharides correlates with stronger antioxidant activity.Increased sulfation can enhance free-radical scavenging capabilities. nih.gov
Position of Sulfation Reactivity of hydroxyl groups is 3-OH > 2-OH >> 4-OH.Preferential sulfation at C-2 and C-3 creates a specific charge pattern crucial for target binding. nih.gov

Influence of Molecular Weight and Polydispersity on Bio-Interactions

The molecular weight (MW) of this compound is another key factor governing its biological interactions. Studies on various sulfated polysaccharides have indicated that molecular weight is an important determinant for activities such as cell proliferation and anticoagulation nih.govresearchgate.net. For example, higher molecular weight sulfated polysaccharides with a high degree of sulfation tend to exhibit greater anticoagulant activities compared to their lower molecular weight counterparts nih.gov. This suggests that a longer polysaccharide chain may provide more binding sites for target proteins or facilitate multivalent interactions, thereby enhancing its biological effect.

Polydispersity, which describes the distribution of molecular weights in a polymer sample, can also impact bio-interactions. A more homogeneous, or monodisperse, sample allows for more precise structure-activity relationship studies, as the observed biological effect can be attributed to a more defined molecular size. While specific studies on the effect of polydispersity of this compound are limited, the general principles of polymer science suggest that a narrow molecular weight distribution would lead to more consistent and predictable biological outcomes.

ParameterInfluence on Bio-InteractionsExampleSource
Molecular Weight (MW) Higher MW can lead to enhanced biological activity.High-MW sulfated polysaccharides show higher anticoagulant activities. nih.gov
Molecular Weight (MW) An important factor in determining the extent of cell proliferation.The size of the sulfated polysaccharide influences its effect on cell growth. researchgate.net

Impact of Glycosidic Linkage Configuration and Branching on Activity

The importance of the glycosidic linkage configuration is highlighted by comparing this compound with other sulfated mannans. For instance, the antitumor agent PI-88 is a sulfated oligosaccharide with a mannan (B1593421) chain primarily composed of α(1→3) and α(1→2) glycosidic linkages psu.ac.th. The synthesis of (1-6)-linked analogues is a strategy to investigate whether this specific linkage is crucial for the biological activities observed with PI-88, indicating that the type of linkage is a key variable in SAR studies psu.ac.th. Furthermore, the α-(1→6) linkage is resistant to hydrolysis by certain enzymes like α-amylases, which could potentially increase its bioavailability and duration of action in a biological system nih.gov. Branching, although not a primary feature of linear (1-6)-mannopyranan, would introduce significant structural changes that could modulate activity by altering solubility, conformation, and the accessibility of binding sites.

Structural FeatureImpact on ActivityRationaleSource
α(1→6) Glycosidic Linkage Defines the polymer's flexibility and overall conformation.The specific linkage type determines the three-dimensional shape, which is critical for molecular recognition and binding. nih.gov
Comparison with other linkages Different linkages (e.g., α(1→3), α(1→2) in PI-88) result in different biological profiles.Highlights the specificity of interaction between the polysaccharide's shape and its biological target. psu.ac.th
Enzymatic Stability α-(1→6) linkages are resistant to α-amylases.May lead to increased stability and prolonged activity in vivo. nih.gov

Computational and Modeling Approaches in SAR Elucidation

Computational and modeling techniques are increasingly valuable tools for understanding the complex structure-activity relationships of polysaccharides like this compound. These methods provide insights into the conformational properties and dynamic behavior of these molecules in solution, which are difficult to obtain through experimental methods alone.

Quantitative structure-activity relationship (QSAR) modeling is another computational approach that can be applied. QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity plos.org. For polysaccharides, descriptors such as monosaccharide composition, molecular weight, and degree of sulfation can be used to predict their antioxidant activity, for example plos.org. While not yet extensively applied to this compound specifically, these approaches hold promise for rationally designing more potent and selective derivatives.

Modeling ApproachApplication in SARInsights GainedSource
Molecular Dynamics (MD) Simulations Elucidating the conformational preferences of (1→6)-glycosidic linkages.Provides understanding of the 3D structure and flexibility in solution, which governs molecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on structural descriptors.Can identify key structural features that correlate with potency, guiding the synthesis of new analogues. plos.org

Q & A

Q. What are the primary structural characterization methods for (1-6)-mannopyranan sulfate, and how do they address challenges in confirming sulfation patterns?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1D 1^1H and 13^13C NMR to identify backbone connectivity and sulfation sites. For example, chemical shifts near 100-110 ppm in 13^13C NMR indicate sulfated C6 positions .
  • Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS can confirm molecular weight distribution and sulfate group incorporation by comparing theoretical vs. observed m/z ratios .
  • Infrared Spectroscopy (FT-IR) : Peaks at 1250 cm1^{-1} (S=O stretching) and 810 cm1^{-1} (C-O-S bending) confirm sulfate ester bonds. Use deconvolution software to resolve overlapping signals in polysaccharides .

Q. What experimental protocols are recommended for synthesizing this compound with controlled sulfation degrees?

Methodological Answer:

  • Sulfation Reaction : Use chlorosulfonic acid-pyridine complex in dimethylformamide (DMF) at 0–4°C for 24 hours to minimize desulfation. Adjust reagent ratios (e.g., 1:4 molar ratio of polysaccharide to sulfating agent) to control sulfation levels .
  • Purification : Dialyze against deionized water (MWCO 3.5 kDa) for 48 hours, followed by lyophilization. Monitor sulfate content via turbidimetric barium chloride-gelatin assay .
  • Validation : Cross-validate sulfation efficiency using elemental analysis (e.g., sulfur content via combustion) and ion chromatography .

Q. How should researchers manage and standardize data for this compound studies to ensure reproducibility?

Methodological Answer:

  • Metadata Documentation : Record reaction conditions (temperature, solvent purity, reagent batch numbers), sulfation time, and purification steps in a standardized template .
  • Data Repositories : Upload raw NMR/MS spectra to platforms like Zenodo or Figshare with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Statistical Tools : Apply principal component analysis (PCA) to batch-to-batch variability data to identify critical control parameters (e.g., sulfation time vs. yield) .

Advanced Research Questions

Q. How does stereochemical control during polymerization impact the bioactivity of this compound?

Methodological Answer:

  • Stereoselective Synthesis : Use ring-opening polymerization of 1,6-anhydro-β-D-mannopyranose monomers with BF3_3·OEt2_2 catalyst to control α-(1→6) linkages. Monitor stereoregularity via 1^1H NMR coupling constants (e.g., JH1,H2_{H1,H2} > 3 Hz for α-configuration) .
  • Bioactivity Testing : Compare anticoagulant activity (APTT assay) of stereoregular vs. irregular polymers. Higher regularity correlates with enhanced thrombin inhibition due to uniform sulfate spatial arrangement .

Q. How can contradictory data on the anticoagulant efficacy of this compound be resolved across studies?

Methodological Answer:

  • Source Analysis : Audit variables such as sulfation degree (e.g., 1.8 vs. 2.2 sulfate groups per monomer), molecular weight (10 kDa vs. 50 kDa), and purity (e.g., residual DMF detected via GC-MS) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to antithrombin III. Correlate with in vitro assays to identify structure-activity thresholds .
  • Inter-laboratory Validation : Share samples with standardized sulfation (e.g., 2.0 ± 0.1 sulfates/monomer) across labs to isolate methodological inconsistencies .

Q. What strategies optimize the balance between sulfation efficiency and polymer chain degradation during synthesis?

Methodological Answer:

  • Reagent Optimization : Replace chlorosulfonic acid with SO3_3-pyridine in DMF at 40°C for 6 hours to reduce chain scission. Monitor depolymerization via gel permeation chromatography (GPC) .
  • Protective Groups : Temporarily protect hydroxyl groups at C2/C3 positions using acetyl groups. Deprotect post-sulfation with methanolic NaOH (0.5 M, 4 hours) to preserve backbone integrity .
  • Kinetic Studies : Use Arrhenius plots to model sulfation rates vs. degradation rates. Target reaction conditions (e.g., 25°C, 12 hours) where sulfation dominates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.